Theophylline, 8-propylthio-6-thio-
Description
Theophylline, 8-propylthio-6-thio-, is a xanthine derivative structurally modified at the 6- and 8-positions with sulfur-containing substituents. The substitution of a propylthio (C₃H₇S-) group at the 8-position and a thio (S-) group at the 6-position distinguishes it from the parent compound theophylline (1,3-dimethylxanthine). These modifications likely enhance lipophilicity and alter adenosine receptor binding or phosphodiesterase (PDE) inhibition profiles compared to other theophylline derivatives.
Properties
CAS No. |
6493-28-3 |
|---|---|
Molecular Formula |
C10H14N4OS2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
1,3-dimethyl-8-propylsulfanyl-6-sulfanylidene-7H-purin-2-one |
InChI |
InChI=1S/C10H14N4OS2/c1-4-5-17-9-11-6-7(12-9)13(2)10(15)14(3)8(6)16/h4-5H2,1-3H3,(H,11,12) |
InChI Key |
ZNLJVMLTVLQCCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC2=C(N1)C(=S)N(C(=O)N2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of theophylline, 8-propylthio-6-thio- involves several steps. One common method includes the reaction of theophylline with propylthiol and a sulfur source under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of theophylline, 8-propylthio-6-thio- follows similar synthetic routes but on a larger scale. The process involves the use of high-yield synthesis methods to ensure the efficient production of the compound. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Theophylline, 8-propylthio-6-thio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio groups to thiols.
Substitution: The propylthio and thio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce thiols .
Scientific Research Applications
Theophylline, 8-propylthio-6-thio- has a range of scientific research applications:
Chemistry: Used as a model compound to study the effects of thio and propylthio substitutions on theophylline’s chemical properties.
Biology: Investigated for its potential effects on cellular processes and enzyme activities.
Medicine: Explored for its potential therapeutic effects, particularly in respiratory diseases.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry .
Mechanism of Action
Theophylline, 8-propylthio-6-thio- exerts its effects through several mechanisms:
Phosphodiesterase Inhibition: Inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP).
Adenosine Receptor Blockade: Blocks adenosine receptors, reducing bronchoconstriction and inflammation.
Histone Deacetylase Activation: Activates histone deacetylase, which can reduce the expression of inflammatory genes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares Theophylline, 8-propylthio-6-thio- with key analogs:
*Note: Molecular formula and weight for 8-propylthio-6-thio- are inferred from structural analogs in .
Pharmacological and Functional Differences
- However, this may reduce aqueous solubility, contrasting with Etophylline (7-hydroxyethyl substitution), which has higher water solubility due to its polar hydroxyethyl group . The 8-butylthio-6-thio analog (C₁₁H₁₆N₄OS₂) exhibits even greater lipophilicity than the propylthio variant, which may prolong metabolic half-life but reduce renal clearance .
- Receptor Binding and Enzyme Inhibition: Thio-substituted theophylline derivatives are hypothesized to exhibit stronger adenosine A₁/A₂ receptor antagonism than the parent compound, as sulfur atoms enhance electron-withdrawing effects. This contrasts with Etophylline, where the hydroxyethyl group may favor PDE inhibition over receptor binding .
Metabolic Stability :
- The propylthio group at the 8-position may reduce hepatic cytochrome P450-mediated metabolism (e.g., CYP1A2), a common pathway for theophylline clearance. This could mitigate drug-drug interactions compared to Etophylline, which retains theophylline’s metabolic vulnerabilities .
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